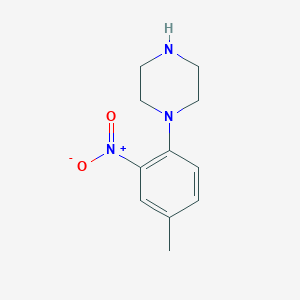

1-(4-Methyl-2-nitrophenyl)piperazine

Description

1-(4-Methyl-2-nitrophenyl)piperazine is a synthetic compound belonging to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 4-methyl-2-nitrophenyl group

Properties

IUPAC Name |

1-(4-methyl-2-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-9-2-3-10(11(8-9)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJKQLUMKYBKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Methyl-2-nitrophenyl)piperazine typically involves the reaction of 4-methyl-2-nitroaniline with piperazine under specific conditions. One common method includes the use of diethanolamine in the absence of a catalyst at high temperatures . Industrial production methods may involve more scalable and efficient processes, such as the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(4-Methyl-2-nitrophenyl)piperazine undergoes various chemical reactions, including:

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Methyl-2-nitrophenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The piperazine ring can also participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function .

Comparison with Similar Compounds

1-(4-Methyl-2-nitrophenyl)piperazine can be compared with other piperazine derivatives, such as:

1-Methyl-4-(4-nitrophenyl)piperazine: Similar structure but different substitution pattern.

1-Methyl-4-(2-nitrophenyl)piperazine: Differing position of the nitro group.

1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine: Contains a hydroxyl group instead of a methyl group.

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

Biological Activity

1-(4-Methyl-2-nitrophenyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various biological effects, particularly focusing on its antimicrobial and anticancer properties.

Overview of the Compound

This compound is characterized by a piperazine ring substituted with a 4-methyl-2-nitrophenyl group. This structural configuration positions it as a candidate for various biological applications, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, it has shown promising results:

- Minimum Inhibitory Concentration (MIC) values were determined against several pathogens, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in the context of inhibiting mutant EGFR tyrosine kinases, which are implicated in non-small-cell lung cancer (NSCLC) . The compound acts as both a reversible and irreversible inhibitor, showcasing its dual mechanism of action.

The molecular mechanism underlying the biological activity of this compound is not fully elucidated. However, it is suggested that the nitro group can undergo reduction to form an amino group, which may interact with various biological molecules, thereby influencing their functions . The piperazine ring contributes to hydrogen bonding interactions with proteins and enzymes, further modulating their activity.

Case Studies

A series of case studies have been conducted to further investigate the biological activities of piperazine derivatives:

- Study on Antimicrobial Efficacy : A comprehensive evaluation demonstrated that piperazine derivatives, including this compound, exhibited enhanced solubility and bioactivity against malaria parasites in vivo .

- Anticancer Studies : In vitro assays showed that compounds with similar structural motifs to this compound displayed significant cytotoxic effects on cancer cell lines, indicating potential for further development in cancer therapeutics .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other piperazine derivatives:

| Compound | Activity |

|---|---|

| 1-Methyl-4-(4-nitrophenyl)piperazine | Antimicrobial |

| 1-Methyl-4-(2-nitrophenyl)piperazine | Anticancer |

| 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine | Enhanced solubility and activity |

These comparisons highlight variations in biological properties due to differences in substituents on the piperazine ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.